34‑Fold Higher Farnesyltransferase Biochemical Potency over the 2‑Thienyl Regioisomer
When incorporated into an identical tetrahydroquinoline‑based inhibitor scaffold, the thiophen-3-ylmethyl‑substituted derivative (target compound scaffold) exhibits an IC50 of 67 nM against human farnesyltransferase, whereas the isomeric thiophen-2-ylmethyl analog achieves only 2,300 nM in the same biochemical assay [1][2]. The 34‑fold difference is attributed to the 3‑position attachment enabling more favorable van der Waals contacts with the hydrophobic enzyme pocket while preserving the optimal sulfonamide–zinc coordination geometry.
| Evidence Dimension | Biochemical IC50 against human farnesyltransferase |
|---|---|
| Target Compound Data | IC50 = 67 nM (thiophen-3-ylmethyl scaffold) |
| Comparator Or Baseline | IC50 = 2,300 nM (thiophen-2-ylmethyl scaffold) |
| Quantified Difference | 34-fold lower IC50 (3-ylmethyl vs 2-ylmethyl) |
| Conditions | Biochemical assay measuring incorporation of [³H]FPP into H-Ras-CVLS; recombinant human FTase |
Why This Matters
For procurement decisions in FTase inhibitor programs, the 3‑thienyl building block is essential to achieve sub‑100 nM enzyme potency, whereas the 2‑thienyl isomer requires >30‑fold higher concentrations to elicit comparable target engagement.
- [1] BindingDB, BDBM50327985 (thiophen-3-ylmethyl). IC50 = 67 nM, FTase biochemical assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50327985 View Source
- [2] BindingDB, BDBM50327987 (thiophen-2-ylmethyl). IC50 = 2,300 nM, FTase biochemical assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50327987 View Source
